molecular formula C9H8ClN3 B2956012 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 1596337-28-8

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No.: B2956012
CAS No.: 1596337-28-8
M. Wt: 193.63
InChI Key: HGQBIDALAFSSLD-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1596337-28-8) is a high-value chemical building block with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This compound features a chloro-substituted pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its ability to mimic purine bases, facilitating key interactions with enzyme active sites. The cyclopropyl substituent at the 7-position can fine-tune the molecule's electronic properties, metabolic stability, and overall pharmacokinetic profile. The primary application of this reagent is as a versatile synthetic intermediate in organic synthesis and drug discovery campaigns. It is specifically designed for nucleophilic aromatic substitution reactions, where the chlorine atom can be readily displaced by various nitrogen, oxygen, and sulfur-based nucleophiles to create a diverse library of novel compounds for biological screening . This makes it a critical precursor in the development of targeted therapeutic agents, including protein kinase inhibitors . Research indicates that derivatives based on the pyrrolo[2,3-d]pyrimidine core are being investigated as potent and selective inhibitors of Janus Kinases (JAKs) and other protein tyrosine kinases, representing a promising avenue for treating inflammatory diseases, myeloproliferative disorders, and other conditions driven by aberrant kinase activity . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to explore new chemical space and advance the development of potential novel therapeutics.

Properties

IUPAC Name

4-chloro-7-cyclopropylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-7-3-4-13(6-1-2-6)9(7)12-5-11-8/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQBIDALAFSSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the improved synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves a seven-step synthesis starting from dimethyl malonate . The procedure is operationally simple and practical, yielding the desired compound with an overall yield of 31%. The steps include:

    α-Alkylation: Diethyl malonate undergoes α-alkylation with allyl bromide.

    Cyclization: The alkylated product is cyclized with amidine to form a six-membered ring of bislactam.

    Chlorination: The bislactam is chlorinated to introduce the chlorine atom at the 4-position.

    Cyclopropylation: The cyclopropyl group is introduced at the 7-position through a cyclopropylation reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar solvents.

    Suzuki Coupling: This reaction involves palladium catalysts and boronic acids, usually performed in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-D]pyrimidine derivative.

Scientific Research Applications

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases by binding to their active sites, thereby inhibiting their function. This inhibition disrupts signal transduction pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells . The molecular targets include enzymes like EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The biological and chemical properties of pyrrolo[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data Reference ID
4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), cyclopropyl (7) C₁₀H₁₀ClN₃ 207.66 High steric hindrance; potential metabolic stability
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), methyl (7) C₈H₇ClN₃ 180.61 Lower steric bulk; improved solubility
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Cl (4), isopropyl (7) C₁₀H₁₂ClN₃ 209.68 Moderate steric effects; higher lipophilicity
N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine NH-(4-fluorophenyl) (4), H (7) C₁₂H₁₀FN₄ 229.09 Lower logP (calculated); kinase inhibition activity
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Cl (5), 4-methylphenyl (7), pyrrolidin-1-yl (4) C₂₃H₂₁ClN₄ 388.89 Crystallographic stability; π-π stacking in solid state

Key Observations :

  • Lipophilicity : Isopropyl and cyclopropyl substituents increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Synthetic Yields : Bulky substituents (e.g., cyclopropyl) often result in lower yields (e.g., 27–86% for aryl amines in ) compared to smaller groups like methyl .

Key Observations :

  • Activity : Aryl amines at position 4 (e.g., 4-fluorophenyl in ) show submicromolar activity, suggesting that electron-withdrawing groups enhance target binding .

Biological Activity

4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of pyrrolopyrimidines known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

  • IUPAC Name : this compound
  • CAS Number : 1596337-28-8
  • Molecular Formula : C9H8ClN3
  • Molecular Weight : 195.63 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various molecular targets. Below are key findings regarding its biological activity:

Anticancer Activity

Studies have shown that compounds within the pyrrolopyrimidine class can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound is believed to act as a JAK (Janus kinase) inhibitor, similar to other derivatives like Tofacitinib and Ruxolitinib, which are used in treating various cancers and autoimmune diseases .
  • Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines, including those from leukemia and solid tumors.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Target Pathways : It modulates inflammatory cytokines and may inhibit pathways associated with chronic inflammation .
  • Experimental Results : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory markers.

Antiviral Activity

Recent studies have explored the antiviral potential of this compound:

  • Mechanism : It may disrupt viral replication by inhibiting key enzymes involved in the viral life cycle .
  • Research Findings : Preliminary data suggest efficacy against certain viral strains in vitro, warranting further investigation into its therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerJAK inhibition
Anti-inflammatoryModulation of cytokines
AntiviralInhibition of viral replication

Table 2: Comparison with Related Compounds

Compound NameCAS NumberActivity Type
Tofacitinib540737-29-9JAK inhibitor
Ruxolitinib941678-49-5JAK inhibitor
This compound1596337-28-8Anticancer/Anti-inflammatory

Q & A

Q. What are the foundational synthetic routes for 4-Chloro-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine?

Methodological Answer: The synthesis typically involves multi-step reactions. A common approach includes:

Cyclopropane Introduction : Reacting precursors like ethyl 2-cyanoacetate with brominated cyclopropane derivatives to form intermediates.

Cyclization : Acid-mediated cyclization of intermediates (e.g., 6-amino-5-substituted pyrimidin-4-ol) to generate the pyrrolo[2,3-d]pyrimidine core.

Chlorination : Treatment with POCl₃ or other chlorinating agents to introduce the 4-chloro group .
For industrial-scale production, continuous flow reactors and automated systems improve yield and consistency .

Q. How is structural characterization of this compound validated?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopropyl, chlorine) and aromatic protons.
  • HRMS (APCI) : For molecular weight verification (e.g., observed m/z 211.0981 vs. calculated 211.0978 for C₁₂H₁₁N₄) .
  • X-ray crystallography : Resolves regiochemical ambiguities in fused ring systems .

Q. What solvents and conditions are optimal for nucleophilic substitutions?

Methodological Answer: Isopropanol with catalytic HCl (3 drops per 5 mL solvent) under reflux (12–48 hours) is effective for reactions with amines. Post-reaction neutralization with NH₄OH and CHCl₃ extraction isolates products in 16–94% yields .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolo[2,3-d]pyrimidine core be addressed?

Methodological Answer:

  • Electrophilic Substitution : Chlorine at the 4-position directs nucleophilic attack to the 5- or 7-positions.
  • Suzuki Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the 6-position .
  • Computational Modeling : Quantum chemical calculations predict reactive sites, reducing trial-and-error experimentation .

Q. What strategies improve kinase inhibition selectivity in analogs?

Methodological Answer:

  • Substituent Optimization : Introduce aryl groups (e.g., 4-fluorophenyl) at the 4-amino position to enhance binding to kinase ATP pockets (e.g., EGFR, VEGFR2) .
  • SAR Studies : Compare inhibition profiles of analogs (e.g., IC₅₀ values against CDK2 vs. Her2) to identify selectivity drivers .
  • Co-crystallization : Resolve inhibitor-kinase complexes to map binding interactions .

Q. How can contradictory data on reaction yields be resolved?

Methodological Answer:

  • Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. IPA), and catalyst loading. For example, extending reflux time from 12 to 48 hours increases yields from 27% to 86% in amine substitutions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis) and adjust conditions accordingly .

Q. What computational tools aid in synthetic route design?

Methodological Answer:

  • Retrosynthesis AI : Platforms like ICReDD integrate quantum chemical calculations and reaction databases (e.g., Reaxys) to propose feasible routes. For example, prioritizing chlorination before cyclopropane introduction minimizes steric hindrance .
  • Reaction Feasibility Scoring : Algorithms rank pathways based on atom economy and intermediate stability .

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